molecular formula C22H19ClN4O3S B7476957 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide

Cat. No. B7476957
M. Wt: 454.9 g/mol
InChI Key: VNIGKYRQUQZTGB-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide is a compound that has attracted significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzimidazole class of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been suggested that this compound may modulate certain signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. In addition, this compound has been investigated for its potential to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide in lab experiments is its broad spectrum of activity. This compound has been shown to have activity against a wide range of cancer cells, fungi, and bacteria. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective doses of this compound for different applications.

Future Directions

There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide. One direction is to investigate its potential as a therapeutic agent for specific types of cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to determine the mechanism of action of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with dimethylsulfamide to yield the final product. The synthesis of this compound has been reported in several research articles, and it is considered a straightforward procedure.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-27(2)31(29,30)16-11-12-18(23)17(13-16)22(28)24-15-9-7-14(8-10-15)21-25-19-5-3-4-6-20(19)26-21/h3-13H,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIGKYRQUQZTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide

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